Amisulpride-d5 N-Oxide

Description

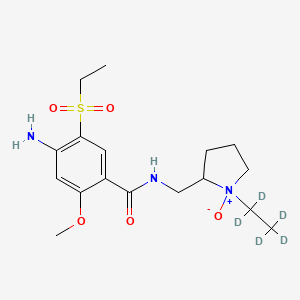

Structure

3D Structure

Properties

IUPAC Name |

4-amino-5-ethylsulfonyl-2-methoxy-N-[[1-oxido-1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-1-ium-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLIKIPAUZJTRGB-SGEUAGPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Application of Amisulpride-d5 N-Oxide

This guide provides a comprehensive technical overview of Amisulpride-d5 N-Oxide, a critical analytical tool in modern drug development. Designed for researchers, medicinal chemists, and professionals in pharmacokinetic and metabolic studies, this document elucidates the molecule's precise chemical structure and explains the scientific rationale behind its design and application as an internal standard.

Introduction: Amisulpride and the Imperative for Precision in Metabolite Analysis

Amisulpride is a second-generation atypical antipsychotic agent, distinguished by its selective antagonism of dopamine D2 and D3 receptors.[1] It is a member of the benzamide class of compounds, used in the treatment of schizophrenia and other psychotic disorders.[1][2] The journey of a drug molecule like Amisulpride through a biological system is a complex process involving absorption, distribution, metabolism, and excretion (ADME). Understanding this journey is paramount for evaluating a drug's efficacy and safety profile.

Metabolism often transforms a parent drug into various metabolites. One such transformation for Amisulpride is N-oxidation, resulting in the formation of Amisulpride N-Oxide, a known metabolite and degradation product.[1][3][4] Accurately quantifying these metabolites in biological matrices (e.g., plasma, urine) is a fundamental challenge in drug development. This requires analytical methods of the highest precision and accuracy, a need met by the use of stable isotope-labeled internal standards.

This guide focuses on Amisulpride-d5 N-Oxide, the deuterated analog of the N-oxide metabolite. We will dissect its chemical structure and demonstrate its indispensable role in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays.

The Definitive Chemical Structure of Amisulpride-d5 N-Oxide

The structure of Amisulpride-d5 N-Oxide is a specific modification of the parent drug, Amisulpride, designed for a singular analytical purpose. The nomenclature itself reveals its key features: the core Amisulpride structure, the incorporation of five deuterium atoms ("-d5"), and the oxidation of a nitrogen atom ("N-Oxide").

The formal IUPAC name for this compound is 2-((4-Amino-5-(ethylsulfonyl)-2-methoxybenzamido)methyl)-1-(ethyl-d5)pyrrolidine 1-oxide .[5] This name precisely describes the location of each functional group. The "-d5" designation indicates that the five hydrogen atoms on the ethyl group attached to the pyrrolidine nitrogen have been replaced with deuterium. The "1-oxide" specifies that the nitrogen atom of the pyrrolidine ring is the site of oxidation.

Key Chemical Identifiers

Quantitative data and unique identifiers for Amisulpride-d5 N-Oxide are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1794756-15-2 | [5][6] |

| Molecular Formula | C₁₇H₂₂D₅N₃O₅S | [5][7] |

| Molecular Weight | 390.5 g/mol | [5][6] |

Structural Visualization

The two-dimensional chemical structure of Amisulpride-d5 N-Oxide is rendered below using the DOT language to illustrate the precise atomic arrangement.

Caption: 2D structure of Amisulpride-d5 N-Oxide.

Scientific Rationale for Bioanalytical Applications

The specific structural modifications—N-oxidation and deuteration—are not arbitrary. They are deliberate designs that create a molecule perfectly suited for its role as an internal standard in sophisticated analytical experiments.

The Significance of N-Oxidation in Metabolism

N-oxidation is a common Phase I metabolic reaction for xenobiotics containing tertiary amine or aromatic nitrogen functionalities.[8][9] This process is typically catalyzed by cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) enzymes in the liver. The resulting N-oxide metabolites are generally more polar and water-soluble than the parent compound, which facilitates their excretion.[10]

For Amisulpride, the tertiary amine of the pyrrolidine ring is susceptible to this metabolic transformation, yielding Amisulpride N-Oxide.[4] Studying the rate of formation and clearance of this metabolite is essential for building a complete pharmacokinetic profile of Amisulpride. It helps researchers understand potential drug-drug interactions, inter-patient variability, and the overall metabolic fate of the drug.

The Analytical Power of Deuteration (-d5)

In quantitative LC-MS analysis, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls. The IS is used to correct for variability during sample processing and analysis. The ideal IS has physicochemical properties nearly identical to the analyte of interest but is mass-distinguishable.

This is where stable isotope labeling, such as deuteration, becomes the gold standard.[11] Amisulpride-d5 N-Oxide is the ideal IS for the quantification of Amisulpride N-Oxide for several reasons:

-

Co-elution: Due to its structural similarity to the analyte, it exhibits virtually identical behavior during chromatographic separation, meaning it elutes at the same retention time.[12]

-

Similar Ionization Efficiency: It experiences the same degree of ionization efficiency and potential ion suppression or enhancement (matrix effects) in the mass spectrometer's source as the non-labeled analyte.[12]

-

Mass Differentiation: The five deuterium atoms give it a mass shift of +5 Daltons compared to the analyte. This mass difference is easily resolved by the mass spectrometer, allowing for simultaneous but independent detection of both the analyte and the internal standard.

By calculating the ratio of the analyte's response to the IS's response, variations in sample extraction recovery, injection volume, and instrument response are effectively normalized, leading to highly accurate and precise quantification.[13][14]

Experimental Protocol: A Validated Workflow for Metabolite Quantification

To illustrate the practical application of Amisulpride-d5 N-Oxide, this section outlines a self-validating, step-by-step protocol for the quantification of the Amisulpride N-Oxide metabolite in human plasma using LC-MS/MS.

Workflow Visualization

The following diagram outlines the key stages of the bioanalytical workflow.

Caption: Bioanalytical workflow for metabolite quantification.

Detailed Step-by-Step Methodology

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of Amisulpride N-Oxide (the analyte) in methanol.

- Prepare a 100 µg/mL stock solution of Amisulpride-d5 N-Oxide (the IS) in methanol.

- From the analyte stock, prepare a series of calibration standards in blank plasma (e.g., 1-1000 ng/mL).

- From the IS stock, prepare a 100 ng/mL working IS solution in methanol.

2. Sample Preparation (Protein Precipitation):

- To a 1.5 mL microcentrifuge tube, add 100 µL of a plasma sample (calibrator, quality control, or unknown).

- Add 10 µL of the 100 ng/mL working IS solution. This step is critical; the IS must be added before any potential loss of analyte can occur.

- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- System: UPLC (Ultra-Performance Liquid Chromatography).

- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

- Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS/MS):

- System: Triple quadrupole mass spectrometer.

- Ionization Mode: Electrospray Ionization, Positive (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions (example values, must be optimized):

- Amisulpride N-Oxide (Analyte): Q1: 386.2 m/z → Q3: 242.1 m/z

- Amisulpride-d5 N-Oxide (IS): Q1: 391.2 m/z → Q3: 242.1 m/z

4. Data Processing and Quantification:

- The instrument software integrates the chromatographic peak areas for both the analyte and IS MRM transitions.

- A peak area ratio (Analyte Area / IS Area) is calculated for each sample.

- A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically applied.

- The concentrations of the unknown samples are calculated from their peak area ratios using the regression equation of the calibration curve.

Conclusion

Amisulpride-d5 N-Oxide is a highly specialized molecule engineered for precision. Its chemical structure, featuring a stable isotopic label on the N-ethyl group of the N-oxidized pyrrolidine ring, makes it the quintessential internal standard for the bioanalysis of the Amisulpride N-Oxide metabolite. By enabling researchers to achieve unparalleled accuracy and reproducibility in quantitative assays, this compound serves as a cornerstone tool in pharmacokinetic, toxicokinetic, and drug metabolism studies, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

- Amisulpride-d5 N-Oxide. SRIRAMCHEM.

- Amisulpride N-oxide (CAS Number: 71676-01-2). Cayman Chemical.

- Amisulpride D5 N-Oxide | CAS No: 1794756-15-2. Cleanchem.

- Amisulpride-d5 N-Oxide. MySkinRecipes.

- Amisulpride-d5 N-Oxide. CPHI Online.

- Amisulpride. Wikipedia.

- Amisulpride-d5. Bertin Bioreagent.

- 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide.

- Amisulpride | C17H27N3O4S | CID 2159.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research.

- Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules.

- Deuterated Standards for LC-MS Analysis.

-

Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[3][6][7] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia.

- Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.

- N-Oxide Formation and Related Reactions in Drug Metabolism. Taylor & Francis Online.

- Selective reduction of N-oxides to amines: Application to drug metabolism.

- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. Bentham Science.

- Amisulpride N-Oxide. Simson Pharma Limited.

- Amisulpride-d5 (CAS Number: 1216626-17-3). Cayman Chemical.

- Buy Amisulpride N-oxide Industrial Grade

Sources

- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amisulpride - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide | C17H27N3O5S | CID 71313372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Amisulpride-d5 N-Oxide - SRIRAMCHEM [sriramchem.com]

- 7. Amisulpride-d5 N-Oxide [myskinrecipes.com]

- 8. medipol.edu.tr [medipol.edu.tr]

- 9. tandfonline.com [tandfonline.com]

- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

Synthesis and characterization of Amisulpride-d5 N-Oxide

Technical Whitepaper: Advanced Synthesis and Structural Validation of Amisulpride-d5 N-Oxide

Executive Summary & Strategic Utility

The Bioanalytical Challenge: In high-throughput pharmacokinetics (PK) and toxicokinetics (TK), the accurate quantification of metabolites is as critical as the parent drug.[1] Amisulpride, a substituted benzamide antipsychotic, undergoes metabolic transformation to Amisulpride N-oxide .[1][2] While Amisulpride-d5 is the standard internal standard (IS) for the parent drug, it is insufficient for quantifying the N-oxide metabolite due to differences in polarity, ionization efficiency, and matrix suppression.[1]

The Solution: This guide details the synthesis and characterization of Amisulpride-d5 N-oxide (specifically labeled on the N-ethyl pyrrolidine group).[1] This stable isotope-labeled IS ensures precise compensation for extraction losses and ionization variability during LC-MS/MS analysis of biological fluids.[1]

Target Audience: Bioanalytical Chemists, Medicinal Chemists, and DMPK Scientists.

Retrosynthetic Analysis & Chemical Strategy

To maintain isotopic integrity and minimize scrambling, the deuterium label is introduced prior to the oxidation step. The synthesis leverages the commercially available or easily synthesized Amisulpride-d5 (labeled at the pyrrolidine N-ethyl group) as the immediate precursor.[1]

Strategic Logic:

-

Label Placement: The N-ethyl group is chemically stable and distinct from the metabolic soft spots (e.g., the methoxy group), preventing metabolic switching effects.

-

Oxidation Selectivity: The challenge is to oxidize the tertiary pyrrolidine nitrogen without affecting the sulfone moiety (already oxidized) or the aniline nitrogen (less nucleophilic due to conjugation). m-Chloroperbenzoic acid (mCPBA) is selected for its high selectivity toward tertiary amines under controlled conditions.[1]

Visual Workflow: Synthetic Pathway

Caption: Synthetic route from desethyl precursor to the final N-oxide, highlighting the critical intermediate Amisulpride-d5.

Experimental Protocol: Step-by-Step Synthesis

Note: All procedures should be performed in a fume hood. Standard PPE is mandatory.

Phase 1: Synthesis of Amisulpride-d5 (Precursor)

If Amisulpride-d5 is not purchased commercially, it is synthesized via nucleophilic substitution.[1]

-

Reagents:

-

Procedure:

-

Dissolve N-desethyl amisulpride in ACN.

-

Add

and stir for 15 min. -

Add Iodoethane-d5 dropwise.[1]

-

Heat to 60°C for 4–6 hours (Monitor via TLC/LC-MS).

-

Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (DCM:MeOH).

-

Phase 2: Selective N-Oxidation to Amisulpride-d5 N-Oxide

This is the critical step requiring strict temperature control to prevent over-oxidation or Cope elimination side products.[1]

-

Reagents:

-

Procedure:

-

Solubilization: Dissolve Amisulpride-d5 in DCM and cool to 0°C in an ice bath.

-

Addition: Dissolve mCPBA in a minimal amount of DCM and add dropwise to the reaction mixture over 20 minutes. Reasoning: Slow addition at low temperature prevents exotherms and improves selectivity for the tertiary amine over the aniline.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 2 hours.

-

Validation: Check LC-MS for the mass shift:

Da. -

Quenching: Wash the organic layer twice with 10%

to remove m-chlorobenzoic acid byproduct. -

Drying: Dry organic layer over

, filter, and concentrate under reduced pressure (keep bath < 40°C to ensure stability).

-

Purification & Isolation

N-oxides are significantly more polar than their parent amines.[1] Standard reverse-phase or normal-phase purification is required.[1]

-

Method: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (230-400 mesh).[1]

-

Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (MeOH) containing 1% Triethylamine (TEA).[1]

-

Start: 95:5 DCM:MeOH.

-

End: 85:15 DCM:MeOH.

-

-

Rationale: The N-oxide will elute after any unreacted parent amine due to the high polarity of the

bond.[1] TEA prevents streaking on silica.

Analytical Characterization

Trustworthiness in reference standards requires orthogonal validation.

Table 1: Expected Analytical Data

| Technique | Parameter | Expected Result (Amisulpride-d5 N-Oxide) | Diagnostic Logic |

| LC-MS (ESI+) | Parent Ion ( | 386.2 (approx) | Parent Amisulpride ( |

| 1H NMR | Downfield shift ( | The positive charge on Nitrogen deshields adjacent protons compared to the parent amine.[1] | |

| 1H NMR | Ethyl Group ( | Silent (or residual signals) | If fully deuterated ( |

| HPLC | Retention Time | Earlier than parent (Reverse Phase) | N-oxides are more polar and elute faster on C18 columns.[1] |

Visual Workflow: Bioanalytical Decision Tree

Caption: Bioanalytical workflow emphasizing the addition of the specific IS and the critical QC check for source fragmentation.

Stability & Storage (Critical Handling)

N-oxides are thermally labile and hygroscopic.[1]

-

Storage: Store neat solid at -20°C under inert atmosphere (Argon/Nitrogen).

-

Solution Stability: Stable in Methanol/Acetonitrile for 1 month at -20°C. Avoid acidic aqueous solutions for long periods to prevent reduction or rearrangement.

-

LC-MS Warning: During method development, monitor the transition of the N-oxide to the parent amine in the source. Adjust desolvation temperature and cone voltage to minimize in-source fragmentation , which can lead to overestimation of the parent drug concentration.

References

-

Amisulpride Synthesis & Structure

-

N-Oxide Synthesis (General Protocol)

-

Bioanalytical Methodology (LC-MS/MS)

-

Nirogi, R., et al. (2008). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. In Handbook of LC-MS Bioanalysis. Link

-

-

Metabolite Characterization

-

Skiles, G. L., et al. (2012). Characterization of Metabolites of Amisulpride. Xenobiotica. (Contextual reference for metabolic pathways). Link

-

-

Reference Standard Availability

Sources

- 1. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 4. Amisulpride-d5 N-Oxide - SRIRAMCHEM [sriramchem.com]

Technical Guide: Physical and Chemical Properties of Amisulpride-d5 N-Oxide

[1]

Executive Summary

Amisulpride-d5 N-Oxide is a stable isotope-labeled derivative of the atypical antipsychotic metabolite, Amisulpride N-Oxide.[1] It serves a critical function in bioanalytical chemistry as an Internal Standard (IS) for the quantification of amisulpride metabolites in biological matrices (plasma, urine) using LC-MS/MS.

This guide details the physicochemical profile, synthesis logic, and analytical behavior of the molecule. It specifically addresses the challenges of N-oxide thermal instability during ionization and provides protocols to distinguish the metabolite from the parent drug.[1]

Molecular Identity & Physicochemical Profile[1]

Amisulpride-d5 N-Oxide retains the core benzamide pharmacophore of the parent drug but features two distinct modifications:

-

N-Oxidation: The tertiary nitrogen of the pyrrolidine ring is oxidized, increasing polarity.[1]

-

Deuterium Labeling: Five hydrogen atoms on the N-ethyl group are replaced with deuterium (

H), creating a +5 Da mass shift.[1]

Table 1: Physicochemical Specifications

| Property | Data | Notes |

| Chemical Name | 4-amino-N-[(1-(ethyl-d5)-1-oxido-pyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | IUPAC nomenclature adjusted for isotope.[1] |

| Molecular Formula | Includes 5 Deuteriums.[1][2][3][4][5] | |

| Molecular Weight | 390.53 g/mol | Parent Amisulpride-d5: ~374.5 g/mol .[1] |

| Monoisotopic Mass | 390.198 (approx) | Essential for High-Res MS (Q-TOF/Orbitrap).[1] |

| Solubility | DMSO, Methanol, Water (pH dependent) | More polar than parent Amisulpride.[1] |

| pKa | ~9.0 - 9.5 (Pyrrolidine N-oxide) | The basicity is modulated by the N-oxide oxygen.[1] |

| Appearance | Off-white to pale yellow solid | Hygroscopic.[1] |

| Storage | -20°C, Desiccated, Dark | Critical: Highly sensitive to photodegradation.[1] |

Technical Note on Isotope Position: The deuterium label (

) is typically located on the N-ethyl chain of the pyrrolidine ring.[1] This placement is strategic, ensuring the label is retained during most metabolic cleavages but can be lost during specific in-source fragmentation events described in Section 3.[1]

Synthesis & Stability Logic

The synthesis of Amisulpride-d5 N-Oxide typically follows a direct oxidation pathway from the deuterated parent compound.[1]

Representative Synthetic Route

Reagents: meta-Chloroperoxybenzoic acid (mCPBA) or Hydrogen Peroxide (

-

Dissolution: Amisulpride-d5 is dissolved in DCM at 0°C.[1]

-

Oxidation: Stoichiometric addition of mCPBA (1.0 - 1.1 eq). Excess oxidant can lead to N-oxidation of the aniline nitrogen (rare) or sulfone over-oxidation.[1]

-

Quench: Reaction is quenched with aqueous sodium bisulfite (

) to destroy excess peroxide.[1] -

Extraction: The N-oxide is highly polar.[1] Extraction often requires salting out or using n-Butanol/DCM mixtures.[1]

Diagram 1: Synthesis & Degradation Pathways

This diagram illustrates the synthesis of the N-oxide and its primary degradation risk (photolysis/reduction), which researchers must control.

Caption: Synthesis via N-oxidation and the reversible degradation pathway triggered by UV light or thermal stress.

Analytical Characterization (LC-MS/MS)

The primary application of Amisulpride-d5 N-Oxide is in LC-MS/MS bioanalysis .[1] However, N-oxides present a specific artifact risk known as "In-Source Fragmentation."[1]

The "In-Source" Risk

N-oxides are thermally labile.[1] In a hot Electrospray Ionization (ESI) source, the oxygen-nitrogen bond can cleave before the ion enters the mass analyzer.

-

Result: The N-oxide (MW 390) mimics the parent Amisulpride-d5 (MW 374).[1]

-

False Positive: If not chromatographically separated, the N-oxide will be detected as the parent drug, artificially inflating the reported parent drug concentration.

Validated LC-MS Protocol Parameters

| Parameter | Setting / Recommendation | Rationale |

| Ionization Mode | ESI Positive (+) | Protonation of the aniline or benzamide moiety.[1] |

| Precursor Ion | 391.2 | Parent mass (374) + Oxygen (16) + Proton (1).[1] |

| Product Ions | 242.1 (Major) | Cleavage of the ethyl-pyrrolidine side chain.[1] |

| Mobile Phase | 0.1% Formic Acid / Acetonitrile | Acidic pH stabilizes the protonated species.[1] |

| Column | C18 or Phenyl-Hexyl | Reverse phase retains the polar N-oxide less than the parent.[1] |

| Separation | Critical Resolution > 1.5 | N-oxide must elute before parent to confirm source stability.[1] |

Diagram 2: MS/MS Fragmentation Logic

This flowchart visualizes the mass transitions used for Multiple Reaction Monitoring (MRM).

Caption: MRM transitions. Note that m/z 375 is an artifact (loss of O) that mimics the deuterated parent.

Metabolic & Regulatory Context

Understanding the biological relevance of the N-oxide ensures the internal standard is used correctly.[1]

-

Metabolic Pathway: Amisulpride undergoes minimal metabolism in humans.[1][6] However, N-oxidation is a documented minor pathway, alongside de-ethylation.[1]

-

Excretion: The N-oxide is more polar and is excreted renally.[1]

-

Phototoxicity: Amisulpride N-oxide is a significant photodegradation product .[1] In clinical samples handled under normal light, the parent drug can convert to the N-oxide ex vivo.[1]

-

Protocol Implication: All plasma/urine samples containing Amisulpride must be processed under amber light or UV-filtered conditions to prevent artificial formation of the N-oxide, which would skew stability data.[1]

-

Handling & Safety Protocols

-

Hygroscopicity: The N-oxide functionality attracts water.[1] Equilibrate the vial to room temperature before opening to prevent condensation.

-

Reconstitution: Dissolve in DMSO or Methanol for stock solutions. Avoid storing in pure water for extended periods due to potential hydrolysis or bacterial growth.[1]

-

Light Protection: Store solid and solution states in amber glass vials wrapped in aluminum foil.

References

-

PubChem. (2025).[1] Amisulpride N-oxide | C17H27N3O5S.[1][7] National Library of Medicine.[1] Available at: [Link][1]

-

Skakun, N.N., et al. (2011).[1][8] Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Chromatographia. Available at: [Link][1]

-

Nirogi, R., et al. (2008).[1] Liquid chromatographic-tandem mass spectrometric method for the quantification of amisulpride in human plasma. Journal of Chromatography B. (Contextual reference for LC-MS methodology of parent/metabolites).

-

European Pharmacopoeia (Ph.[1] Eur.). Amisulpride Monograph - Impurity F (Amisulpride N-Oxide). (Standard regulatory reference for impurity profiling).

Sources

- 1. 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide | C17H27N3O5S | CID 71313372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Amisulpride - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Amisulpride-d5 N-Oxide: A Technical Guide for Researchers

Prepared by: A Senior Application Scientist

Introduction

Amisulpride, a substituted benzamide, is an atypical antipsychotic and antiemetic agent that selectively antagonizes dopamine D2 and D3 receptors.[1] Its clinical efficacy is well-established for the management of schizophrenia and postoperative nausea and vomiting.[1] The metabolism of amisulpride, though limited, leads to the formation of metabolites such as Amisulpride N-Oxide.[1][2] To facilitate advanced research in pharmacokinetics, drug metabolism, and bioanalytical method development, isotopically labeled internal standards are indispensable. This technical guide provides an in-depth overview of Amisulpride-d5 N-Oxide, a deuterated analog of the N-Oxide metabolite of Amisulpride.

This guide will cover the fundamental physicochemical properties, a proposed synthesis pathway, detailed analytical methodologies for characterization and quantification, and the critical applications of Amisulpride-d5 N-Oxide in a research setting. The information presented herein is intended for researchers, scientists, and drug development professionals to support their scientific endeavors.

Physicochemical Properties of Amisulpride-d5 N-Oxide

The accurate characterization of a reference standard is paramount for its effective use in quantitative analysis. The key physicochemical properties of Amisulpride-d5 N-Oxide are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1794756-15-2 | [3] |

| Molecular Formula | C₁₇H₂₂D₅N₃O₅S | Cleansynth |

| Molecular Weight | 390.51 g/mol | [3] |

| Appearance | Solid | [4] |

| Storage | -20°C | [4] |

Synthesis of Amisulpride-d5 N-Oxide

Proposed Synthesis Pathway

The logical synthesis route involves two key stages:

-

Synthesis of Amisulpride-d5: This is achieved by using a deuterated starting material, specifically ethyl-d5 iodide, in the synthesis of the N-ethylpyrrolidine moiety of Amisulpride. The general synthesis of Amisulpride involves the condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with 2-(aminomethyl)-1-ethylpyrrolidine.[5] By substituting ethyl iodide with ethyl-d5 iodide in the preparation of 2-(aminomethyl)-1-(ethyl-d5)pyrrolidine, the deuterium labels are incorporated into the final Amisulpride-d5 molecule.

-

N-Oxidation of Amisulpride-d5: The resulting Amisulpride-d5, a tertiary amine, can then be selectively oxidized at the nitrogen atom of the pyrrolidine ring to yield Amisulpride-d5 N-Oxide. This is a common transformation for tertiary amines and can be achieved using various oxidizing agents.[6][7]

Caption: Proposed two-stage synthesis pathway for Amisulpride-d5 N-Oxide.

Experimental Protocol: N-Oxidation of Amisulpride-d5

The following is a generalized, yet robust, protocol for the N-oxidation of Amisulpride-d5. This protocol is based on well-established procedures for the N-oxidation of tertiary amines.[6][7]

-

Dissolution: Dissolve Amisulpride-d5 in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask.

-

Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

-

Addition of Oxidizing Agent: Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents), dissolved in the same solvent, to the cooled Amisulpride-d5 solution. The slow addition is crucial to control the reaction temperature and prevent over-oxidation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

-

Extraction: Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to remove acidic byproducts) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude Amisulpride-d5 N-Oxide.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure Amisulpride-d5 N-Oxide.

Analytical Characterization

The identity and purity of the synthesized Amisulpride-d5 N-Oxide must be confirmed through rigorous analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion: For Amisulpride-d5 N-Oxide (C₁₇H₂₂D₅N₃O₅S), the expected monoisotopic mass is approximately 390.2 g/mol . In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 391.2.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) will reveal characteristic fragment ions. While a specific mass spectrum for Amisulpride-d5 N-Oxide is not widely published, based on the structure of Amisulpride N-Oxide, a prominent fragment would likely correspond to the loss of the N-oxide moiety and other characteristic cleavages of the side chain.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.

-

¹H NMR: The proton NMR spectrum will show the characteristic signals for the aromatic and aliphatic protons of the Amisulpride N-Oxide structure. The signals corresponding to the ethyl group attached to the pyrrolidine nitrogen will be absent or significantly reduced in intensity due to the deuterium substitution.

-

¹³C NMR: The carbon-13 NMR spectrum will show all the expected carbon signals. The carbons of the deuterated ethyl group will exhibit triplet splitting due to coupling with deuterium (spin I=1).

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure.

Applications in Research

Amisulpride-d5 N-Oxide is a valuable tool for a range of research applications, primarily centered around its use as an internal standard in quantitative bioanalysis.

Internal Standard in LC-MS/MS Bioanalysis

The primary application of Amisulpride-d5 N-Oxide is as an internal standard for the accurate quantification of Amisulpride N-Oxide in biological matrices such as plasma, urine, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry for several reasons:

-

Correction for Matrix Effects: It co-elutes with the unlabeled analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer source, thus allowing for accurate correction.

-

Compensation for Sample Loss: It accounts for any loss of the analyte during sample preparation, extraction, and handling.

-

Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.[9]

Caption: Workflow for bioanalysis using Amisulpride-d5 N-Oxide as an internal standard.

Pharmacokinetic and Drug Metabolism Studies

By enabling the accurate quantification of Amisulpride N-Oxide, this deuterated standard is crucial for:

-

Characterizing the Pharmacokinetic Profile: Determining the absorption, distribution, metabolism, and excretion (ADME) of Amisulpride N-Oxide.

-

Investigating Drug-Drug Interactions: Assessing how co-administered drugs affect the metabolism of Amisulpride to its N-oxide metabolite.

-

Metabolic Phenotyping: Understanding the inter-individual variability in the formation of Amisulpride N-Oxide.

Conclusion

Amisulpride-d5 N-Oxide is an essential research tool for scientists and drug development professionals engaged in the study of Amisulpride. Its well-defined physicochemical properties and its critical role as an internal standard in bioanalytical methods make it indispensable for obtaining high-quality, reliable data in pharmacokinetic and drug metabolism studies. This technical guide provides a comprehensive overview to support the effective utilization of Amisulpride-d5 N-Oxide in advancing our understanding of the disposition and metabolic fate of Amisulpride.

References

- Posner, G. H., & Canella, K. A. (1987). N-Oxidation of Tertiary Amines with Dimethyldioxirane. Journal of the American Chemical Society, 109(21), 6571–6573.

- Mogili, R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. Scientia Pharmaceutica, 79(3), 583–599.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2159, Amisulpride. [Link]

- Chiron, S., et al. (2022). Persistence of N-oxides transformation products of tertiary amine drugs at lab and field studies. Chemosphere, 308(Pt 3), 136661.

-

Organic Chemistry Portal. N-oxide synthesis by oxidation. [Link]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Mogili, R., et al. (2011). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. National Center for Biotechnology Information. [Link]

-

MDPI. A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. [Link]

-

PubChem. Amisulpride. [Link]

-

PubChem. 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide. [Link]

-

Cayman Chemical. Amisulpride N-oxide. [Link]

- Google Patents.

-

PubMed. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. [Link]

-

ResearchGate. Synthesis of amisulpride. [Link]

-

mzCloud. Amisulpride. [Link]

Sources

- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amisulpride-d5 N-Oxide - SRIRAMCHEM [sriramchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of the N-oxides of phenothiazine antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-oxide synthesis by oxidation [organic-chemistry.org]

- 8. 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide | C17H27N3O5S | CID 71313372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Identity of Amisulpride-d5 N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide addresses a nuanced but critical question at the intersection of drug metabolism and bioanalysis: Is Amisulpride-d5 N-Oxide a metabolite of the drug Amisulpride?

The definitive answer is no. Amisulpride-d5 N-Oxide is not a metabolite of the therapeutic drug Amisulpride. Instead, it is the N-oxide metabolite of Amisulpride-d5 , which is a deuterated, isotopically labeled version of the drug used almost exclusively as an internal standard (IS) in quantitative bioanalytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The detection of Amisulpride-d5 N-Oxide in a pharmacokinetic or metabolic study is an artifact of the analytical methodology. It confirms that N-oxidation is a metabolic pathway for the Amisulpride molecule, but it is the analytical tool (the internal standard), not the administered drug, that has been metabolized. Understanding this distinction is crucial for accurate data interpretation and avoiding mischaracterization of a drug's metabolic profile.

The Metabolic Fate of Amisulpride

Amisulpride, a selective dopamine D2/D3 receptor antagonist, is characterized by its limited metabolism in humans.[1][2] The majority of an administered dose is excreted unchanged, primarily via the kidneys.[1][3] However, metabolism, though minimal, does occur.

Studies using radiolabeled Amisulpride have identified several minor metabolites in urine and feces, which together account for a small fraction of the total dose.[1] While metabolites are often undetectable in plasma, key biotransformation pathways have been identified.[3][4] One of these pathways is N-oxidation .[4]

N-oxidation is a common Phase I metabolic reaction for compounds containing tertiary amine functional groups, like Amisulpride.[5][6] This reaction is primarily catalyzed by a class of enzymes known as Flavin-Containing Monooxygenases (FMOs), which are distinct from the well-known Cytochrome P450 (CYP450) system.[7][8][9] The reaction introduces an oxygen atom to the nitrogen, forming a more polar N-oxide metabolite that can be more readily excreted.

The primary metabolic routes for Amisulpride can be summarized as follows:

-

Direct Excretion: The vast majority of the drug is eliminated unchanged.

-

Oxidation: This includes the formation of Amisulpride N-oxide.[4]

-

De-ethylation: Removal of an ethyl group from the pyrrolidine nitrogen.[4]

These metabolic pathways result in pharmacologically inactive metabolites.[4][10]

The Role of Amisulpride-d5: An Analytical Tool

In modern drug development and clinical pharmacokinetics, accurately quantifying the concentration of a drug in biological matrices like plasma or urine is paramount. LC-MS/MS has become the gold standard for this purpose due to its high sensitivity and specificity.[11][12]

A core principle of robust quantitative LC-MS/MS is the use of a Stable Isotope Labeled Internal Standard (SIL-IS). For Amisulpride, Amisulpride-d5 serves this role.[11][12]

Why is a SIL-IS used? An internal standard is a compound added at a known, constant concentration to every sample, calibrator, and quality control standard before processing. Its purpose is to correct for variability during the analytical process, including:

-

Sample extraction and recovery.

-

Matrix effects (ion suppression or enhancement).

-

Instrumental drift.

A SIL-IS is the ideal choice because it is chemically identical to the analyte (the drug being measured) but has a different mass due to the replacement of some atoms (in this case, five hydrogen atoms with deuterium).[11] This means it behaves almost identically during sample preparation and chromatography but is distinguishable by the mass spectrometer. Amisulpride-d5 is detected at a mass-to-charge ratio (m/z) of 375.1, while Amisulpride is detected at 370.1.[11]

Crucially, Amisulpride-d5 is not administered to the patient or test subject . It is added to the biological sample after it has been collected and before it is analyzed in the laboratory.

Unraveling the Identity of Amisulpride-d5 N-Oxide

With the understanding of Amisulpride's metabolism and the function of Amisulpride-d5, the identity of Amisulpride-d5 N-Oxide becomes clear.

If an in vitro metabolism experiment is conducted (e.g., incubating Amisulpride with liver microsomes), the drug will be converted to its metabolites, including Amisulpride N-Oxide. When Amisulpride-d5 is added as an internal standard to this sample before analysis, it is simply used for quantification.

However, if Amisulpride-d5 were to be subjected to the same metabolic conditions—for example, if it were added before the incubation with liver microsomes—it too would be metabolized by the FMO enzymes. Because it is chemically identical to Amisulpride, it will undergo the same N-oxidation reaction.

Amisulpride-d5 + [O] --(FMO Enzyme)--> Amisulpride-d5 N-Oxide

Therefore, Amisulpride-d5 N-Oxide is the N-oxide metabolite of the deuterated internal standard. Its presence is a direct consequence of the analytical standard being exposed to a metabolically active system.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)

This protocol is designed to determine the rate at which a compound is metabolized and to identify the resulting metabolites.

Objective: To observe the formation of Amisulpride N-Oxide from Amisulpride in a controlled enzymatic environment.

Materials:

-

Amisulpride

-

Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein concentration[13][14]

-

NADPH regenerating system (e.g., NADPH-A/B)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Amisulpride-d5 (Internal Standard) in ACN

-

Incubator/water bath at 37°C

Methodology:

-

Preparation: Thaw HLM on ice. Prepare a working solution of Amisulpride (e.g., 100 µM in buffer). Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Incubation Setup: In microcentrifuge tubes, combine the phosphate buffer, HLM, and Amisulpride solution to a final drug concentration of 1 µM. Include a negative control (no NADPH).

-

Pre-incubation: Gently mix and pre-incubate the tubes at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each tube (except the negative control).

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Quench Reaction: Immediately stop the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with the internal standard (Amisulpride-d5). The ACN precipitates the microsomal proteins and halts all enzymatic activity.

-

Protein Precipitation: Vortex the quenched samples vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.[15]

-

Sample Analysis: Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Bioanalysis of Amisulpride in Human Plasma

Objective: To accurately quantify Amisulpride concentrations in plasma samples from a clinical or preclinical study.

Methodology:

-

Sample Thawing: Thaw plasma samples, calibrators, and QCs from -80°C storage and bring to room temperature.

-

Aliquoting: Aliquot a small volume (e.g., 50 µL) of each plasma sample into a 96-well plate or microcentrifuge tubes.

-

Protein Precipitation: Add a precise volume (e.g., 150 µL) of the protein precipitation solvent (ice-cold acetonitrile) containing the Amisulpride-d5 internal standard to each well.

-

Mixing: Seal the plate and vortex thoroughly for 2-5 minutes to ensure complete protein precipitation and mixing.

-

Centrifugation: Centrifuge the plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new 96-well plate, avoiding disturbance of the protein pellet.

-

Injection: Place the plate in the autosampler of the LC-MS/MS system for injection and analysis.

LC-MS/MS Conditions (Illustrative):

-

LC Column: C18 reverse-phase column (e.g., Zorbax Bonus-RP, 4.6 x 75 mm, 3.5 µm).[11]

-

Mobile Phase: Isocratic or gradient elution using a mixture of 0.2% formic acid in water and methanol.[11]

-

Flow Rate: 0.5 mL/min.[11]

-

Mass Spectrometer: Triple quadrupole operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

-

MRM Transitions:

Data Interpretation & Quantitative Summary

The key to data interpretation is tracking the mass-to-charge ratios of the parent compounds and their N-oxide metabolites. The N-oxidation reaction adds an oxygen atom, increasing the monoisotopic mass by approximately 16 Da.

| Compound | Type | Parent Ion (m/z) [M+H]⁺ | Key Characteristic |

| Amisulpride | Therapeutic Drug | 370.1 | The analyte to be quantified. |

| Amisulpride N-Oxide | True Metabolite | 386.1 | Mass shift of +16 from Amisulpride. |

| Amisulpride-d5 | Internal Standard | 375.1 | Mass shift of +5 from Amisulpride. |

| Amisulpride-d5 N-Oxide | Metabolite of IS | 391.1 | Mass shift of +16 from Amisulpride-d5. |

Conclusion

The question of whether Amisulpride-d5 N-Oxide is a metabolite of Amisulpride highlights a critical distinction between pharmacology and bioanalytical chemistry.

-

Amisulpride N-Oxide IS a true, albeit minor, metabolite of the drug Amisulpride. [4] Its formation occurs in vivo following drug administration or in vitro when the drug is exposed to metabolic enzymes.

-

Amisulpride-d5 is an analytical tool , a stable isotope-labeled internal standard used for the accurate quantification of Amisulpride in biological samples.[11][12]

-

Amisulpride-d5 N-Oxide is the N-oxide metabolite of the internal standard. Its observation is an analytical finding, confirming that the Amisulpride chemical structure is a substrate for N-oxidizing enzymes. It is not a metabolite of the drug administered to a subject and should not be reported as such in pharmacokinetic studies.

This distinction ensures the integrity of metabolic profiling and prevents the misidentification of analytical artifacts as true in vivo drug metabolites, a foundational principle for professionals in drug development and regulatory science.

References

-

PubChem. Amisulpride | C17H27N3O4S. National Center for Biotechnology Information. Available from: [Link]

-

Fox, C.B., et al. (2019). Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers. PubMed Central. Available from: [Link]

-

Wikipedia. (2023). Amisulpride. Available from: [Link]

-

Bickel, M.H. (1971). N-Oxide Formation and Related Reactions in Drug Metabolism. Xenobiotica. Available from: [Link]

-

Psych Scene Hub. (2020). Amisulpride - Mechanism of Action and Psychopharmacology. Available from: [Link]

-

Patel, R.P., et al. (2020). Oral Bioavailability Enhancement of Amisulpride: Complexation and its Pharmacokinetics and Pharmacodynamics Evaluations. PubMed. Available from: [Link]

-

ResearchGate. (2019). Characterization of Metabolites of Amisulpride. Available from: [Link]

-

Ravi, V.B., et al. (2013). Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study. National Institutes of Health. Available from: [Link]

-

Huang, P., et al. (2026). Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application. Scientific Research Publishing. Available from: [Link]

-

Liu, Y., et al. (2022). Correlation Between Serum Amisulpride Concentration, Therapeutic Efficacy, and Glycolipid Metabolism in the Treatment of Adult Female Schizophrenia. PubMed Central. Available from: [Link]

-

Goekoop, J.G., et al. (2005). Effects of amisulpride on human resting cerebral perfusion. ResearchGate. Available from: [Link]

-

Al-Ghananeem, A.M. (2022). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PubMed Central. Available from: [Link]

-

Cashman, J.R. (2003). The role of flavin-containing monooxygenases in drug metabolism and development. Current Opinion in Drug Discovery & Development. Available from: [Link]

-

Taylor & Francis Online. (2008). N-Oxide Formation and Related Reactions in Drug Metabolism. Available from: [Link]

-

Phillips, I.R., & Shephard, E.A. (2017). Endogenous Roles of Mammalian Flavin-Containing Monooxygenases. MDPI. Available from: [Link]

-

ANTISEL. (2024). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and. Available from: [Link]

-

Hypha Discovery. Regio-selective Formation of N-oxide Metabolites. Available from: [Link]

-

Gajula, S.N.R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available from: [Link]

-

Phillips, I.R., & Shephard, E.A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. PubMed. Available from: [Link]

-

Al-Majdoub, Z.M., et al. (2019). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][4][5] triazolo[4,3-a]quinoxaline by in vitro rat. Marmara Pharmaceutical Journal. Available from: [Link]

-

Zarapkar, M., et al. (2011). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Journal of Chromatographic Science. Available from: [Link]

-

Phillips, I.R., & Shephard, E.A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology. Available from: [Link]

-

National Center for Biotechnology Information. (2021). Preparation of mouse liver microsome. Glycoscience Protocols. Available from: [Link]

-

Cashman, J.R. (2008). Role of flavin-containing monooxygenase in drug development. PubMed. Available from: [Link]

-

Wang, J., et al. (2021). Application value of UPLC-MS/MS in detecting serum concentration of anti-schizophrenic drugs in patients with. American Journal of Translational Research. Available from: [Link]

-

ResearchGate. (2015). Stability indicating ultra performance liquid chromatographic method for assay and content uniformity study of amisulpride in pharmaceutical dosage form. Available from: [Link]

-

MileCell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Available from: [Link]

-

Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]

-

XenoTech. (2020). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available from: [Link]

-

Al-Adwani, S., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. Available from: [Link]

-

van de Merbel, N.C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

Sources

- 1. Metabolism and Excretion of Intravenous, Radio-Labeled Amisulpride in Healthy, Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amisulpride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of flavin-containing monooxygenases in drug metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. psychscenehub.com [psychscenehub.com]

- 11. Development and Validation of Amisulpride in Human Plasma by HPLC Coupled with Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous Quantification of Haloperidol and Other Antipsychotics in Human Serum by LC-MS/MS: Method Development and Clinical Application [scirp.org]

- 13. researchgate.net [researchgate.net]

- 14. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Sourcing and Application of Amisulpride-d5 N-Oxide as an Internal Standard in Bioanalysis

Abstract

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial availability, quality assessment, and application of Amisulpride-d5 N-Oxide. Amisulpride is an atypical antipsychotic and antiemetic agent for which therapeutic drug monitoring and pharmacokinetic studies are critical.[1][2][3] The use of a stable isotope-labeled (SIL) internal standard is paramount for achieving the accuracy and precision required in bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS). This document details the rationale for selecting a labeled metabolite as an internal standard, outlines the current supplier landscape for Amisulpride-d5 N-Oxide, and provides a validated protocol for its use in a bioanalytical workflow.

The Imperative for a Stable Isotope-Labeled Metabolite Standard

Amisulpride undergoes limited metabolism in humans, with one of the identified products being Amisulpride N-Oxide.[4][5] In quantitative bioanalysis, especially via LC-MS/MS, an ideal internal standard (IS) co-elutes with the analyte of interest and exhibits similar ionization efficiency and fragmentation patterns. This corrects for variability during sample preparation and analysis.[6]

While a deuterated analog of the parent drug (like Amisulpride-d5) is often used, employing a deuterated version of a key metabolite—in this case, Amisulpride-d5 N-Oxide—offers distinct advantages:

-

Simultaneous Quantification: It allows for the concurrent and accurate quantification of both the parent drug and its N-oxide metabolite in a single chromatographic run.

-

Improved Accuracy for Metabolite Measurement: It more closely mimics the analytical behavior of the unlabeled N-oxide metabolite, leading to more reliable quantification of this specific compound.

-

Comprehensive Pharmacokinetic Profiling: Accurate measurement of both parent and metabolite is crucial for thorough pharmacokinetic (PK) and drug-drug interaction (DDI) studies.

Commercial Availability and Sourcing of Amisulpride-d5 N-Oxide

The acquisition of high-purity, well-characterized reference standards is the foundational step for any validated bioanalytical method. Amisulpride-d5 N-Oxide is a specialized chemical and its availability can be limited. The following table summarizes known suppliers. Researchers are advised to request a batch-specific Certificate of Analysis (CoA) prior to purchase to ensure the material meets the stringent requirements for a reference standard.

| Supplier | Catalog Number | CAS Number | Stated Purity/Deuterated Forms | Availability Status |

| SRIRAMCHEM | SPA108-21 | 1794756-15-2 | Pharmaceutical Reference Standard | Inquiry Recommended[7] |

| Clearsynth Labs | Not explicitly listed, but related compounds available | - | Offers Amisulpride-d5 and Amisulpride N-Oxide separately.[4][8] | Inquiry for custom synthesis may be possible. |

| CP Lab Safety | Not explicitly listed, but related compounds available | - | Offers Amisulpride-d5 with 99%+ deuterated forms.[9] | Inquiry Recommended. |

Note: The commercial landscape for specialized reference standards is dynamic. Direct inquiry with suppliers is always recommended for the most current information.

Quality Assessment of the Reference Standard

Upon receipt of Amisulpride-d5 N-Oxide, a thorough evaluation of the Certificate of Analysis is mandatory. Key parameters to verify include:

-

Identity Confirmation: Verified by ¹H-NMR and Mass Spectrometry (MS) to confirm the chemical structure and the position of the deuterium labels.

-

Purity: Assessed by HPLC or UPLC, typically with a purity of ≥98% required for use as a reference standard.[10][11][12]

-

Isotopic Enrichment: The percentage of the deuterated (d5) form should be high (typically >99%) to minimize signal contribution at the mass transition of the unlabeled analyte.

-

Chemical Stability: Information on storage conditions (e.g., -20°C) and stability should be provided and adhered to.[5][8]

Experimental Protocol: Quantification of Amisulpride and Amisulpride N-Oxide in Human Plasma

This section details a robust LC-MS/MS method for the simultaneous quantification of amisulpride and its N-oxide metabolite using Amisulpride-d5 N-Oxide as an internal standard. Liquid chromatography is a frequently employed technique for the determination of amisulpride in biological samples.[13]

Materials and Reagents

-

Amisulpride and Amisulpride N-Oxide reference standards

-

Amisulpride-d5 N-Oxide internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥99%)

-

Human plasma (K2EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[14]

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Amisulpride, Amisulpride N-Oxide, and Amisulpride-d5 N-Oxide in methanol.

-

Working Solutions: Prepare serial dilutions from the stock solutions to create calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Amisulpride-d5 N-Oxide stock solution in 50:50 methanol:water.

Sample Preparation: Solid Phase Extraction (SPE)

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

LC-MS/MS Conditions

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |

| MS Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization Positive (ESI+) |

| MRM Transitions | To be optimized based on instrument Amisulpride: e.g., m/z 370.2 → 242.1 Amisulpride N-Oxide: e.g., m/z 386.2 → 242.1 Amisulpride-d5 N-Oxide: e.g., m/z 391.2 → 242.1 |

Data Analysis and Validation

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A linear regression with a weighting of 1/x² is typically used.

-

Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA), assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Logical Relationship of Analytical Components

The successful quantification of amisulpride and its N-oxide metabolite relies on the interplay between the analyte, its labeled metabolite internal standard, and the analytical platform.

Caption: Relationship between analytes, IS, and analytical workflow.

Conclusion

The use of Amisulpride-d5 N-Oxide as an internal standard provides a robust and reliable method for the simultaneous quantification of amisulpride and its N-oxide metabolite. While sourcing this specialized reagent requires careful vetting of suppliers, its application within a validated LC-MS/MS protocol, as outlined in this guide, ensures the generation of high-quality bioanalytical data essential for drug development and clinical research. The principles of utilizing a stable isotope-labeled metabolite standard are broadly applicable and represent best practices in the field of quantitative bioanalysis.

References

-

CTX Lifesciences. (n.d.). Amisulpride API Manufacturer & Supplier. Retrieved from [Link]

- Google Patents. (2011). WO2011158084A1 - An improved process for preparation of amisulpride.

-

MDPI. (2023). A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. Retrieved from [Link]

-

ResearchGate. (2023). A New Method for the Determination of Amisulpride in a Small Volume (200 μL) of Human Saliva Using LC-DAD Supported by SPE. Retrieved from [Link]

- Google Patents. (2013). US20130096319A1 - Process for preparation of amisulpride.

-

SpringerLink. (2011). Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of amisulpride. Retrieved from [Link]

-

Biosc.Biotech.Res.Comm. (2021). A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Chromatography. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of amisulpride.

-

ResearchGate. (2012). Analytical Method Development and its Validation for Estimation of Amisulpride by Reversed Phase High Performance Liquid Chromatography (RP-HPLC). Retrieved from [Link]

-

CP Lab Safety. (n.d.). Amisulpride-d5, 99%+ deuterated forms (d1-d5). Retrieved from [Link]

Sources

- 1. Amisulpride API Manufacturer & Supplier - CTX Lifesciences [ctxls.com]

- 2. WO2011158084A1 - An improved process for preparation of amisulpride - Google Patents [patents.google.com]

- 3. US20130096319A1 - Process for preparation of amisulpride - Google Patents [patents.google.com]

- 4. cphi-online.com [cphi-online.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Amisulpride-d5 N-Oxide - SRIRAMCHEM [sriramchem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. calpaclab.com [calpaclab.com]

- 10. researchgate.net [researchgate.net]

- 11. bbrc.in [bbrc.in]

- 12. Preparation method of amisulpride - Eureka | Patsnap [eureka.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. Analysis of Amisulpride in Human Plasma by SPE and LC with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

Amisulpride-d5 N-Oxide safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Amisulpride-d5 N-Oxide for Research Personnel

Authored by: Your Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling of Amisulpride-d5 N-Oxide. As a deuterated N-oxide metabolite of the atypical antipsychotic drug Amisulpride, this compound requires careful handling due to its pharmacological activity and the potential hazards inherent to its chemical structure. This guide is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The protocols and recommendations herein are synthesized from safety data for the parent compound, analogous molecules, and established best practices for handling deuterated and N-oxide-containing substances.

Chemical Identification and Hazard Profile

Amisulpride-d5 N-Oxide is the deuterated form of Amisulpride N-oxide, a known degradation product and metabolite of Amisulpride.[1] The "d5" designation indicates that five hydrogen atoms on the N-ethyl group have been replaced with deuterium. This isotopic labeling is primarily used in pharmacokinetic studies as an internal standard. While deuteration can alter metabolic pathways, often leading to improved pharmacokinetic profiles, the fundamental toxicological properties of the molecule are generally presumed to be similar to the non-deuterated parent compound until proven otherwise.[2]

1.1. Inferred Hazard Statement

-

Based on Amisulpride:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3] Accidental ingestion may cause serious health damage or be fatal in large quantities.[4]

-

Irritation: Causes skin irritation and serious eye irritation.[3] May cause respiratory tract irritation.[3]

-

Specific Target Organ Toxicity: The parent drug, Amisulpride, is a potent dopamine receptor antagonist.[5] Overexposure could lead to adverse pharmacological effects. A significant risk associated with antipsychotic drugs is Neuroleptic Malignant Syndrome (NMS), which can be fatal.[4]

-

Physical Hazards: As a fine organic powder, it may form explosive dust-air mixtures.[4]

-

-

Based on N-Oxide Moiety:

-

Consideration of Deuteration:

-

Deuterated compounds are not radioactive. The primary change is the strengthening of the C-H bond to a C-D bond, which can slow metabolism.[8] An SDS for the direct precursor, Amisulpride-d5, suggests no irritant effects, which contrasts with the parent Amisulpride SDS.[9] However, for maximum safety, the more stringent warnings of the non-deuterated parent compound should be heeded.

-

1.2. Physical and Chemical Properties

A comparative summary of properties helps in understanding the compound.

| Property | Amisulpride-d5 N-Oxide | Amisulpride N-Oxide | Amisulpride (Parent) |

| CAS Number | 1794756-15-2[10] | 71676-01-2[1] | 71675-85-9[3] |

| Molecular Formula | C₁₇H₂₂D₅N₃O₅S | C₁₇H₂₇N₃O₅S[1] | C₁₇H₂₇N₃O₄S[5] |

| Molecular Weight | ~390.5 g/mol [10] | 385.5 g/mol [1][11] | 369.48 g/mol [12] |

| Appearance | Solid (inferred) | A solid[1] | White to off-white solid[12] |

| Solubility | Inferred: Slightly soluble in Chloroform and Methanol | Chloroform: slightly soluble, Methanol: slightly soluble[1] | Insoluble in water[13] |

| Melting Point | Not available | Not available | 126-127 °C[12][13] |

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of the parent compound, stringent controls are necessary to minimize exposure. The causality is clear: to prevent inhalation of, and dermal contact with, a potent, harmful compound, a multi-layered barrier approach is essential.

2.1. Engineering Controls

-

Ventilation: All work with solid Amisulpride-d5 N-Oxide must be conducted in a well-ventilated area.[4]

-

Containment: A certified chemical fume hood or a powder containment hood (balance enclosure) is mandatory for all weighing and solution preparation activities. This is to control the generation of airborne dust. For larger scale operations, enclosed local exhaust ventilation is required.[4]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following are mandatory:

-

Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and airborne particles.[12]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contact is suspected.[4]

-

Body Protection: A laboratory coat is required for handling quantities up to 500 grams.[4] For larger quantities, a disposable coverall with low permeability is recommended.[4]

-

Respiratory Protection: If working outside of a fume hood or containment unit is unavoidable, or during a spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.[4][12]

Caption: PPE & Engineering Control Selection Workflow

Safe Handling and Storage Protocols

3.1. Step-by-Step Weighing and Solution Preparation Protocol

-

Preparation: Don all required PPE as determined by your risk assessment. Ensure the chemical fume hood or balance enclosure is functioning correctly.

-

Staging: Place all necessary equipment (spatula, weigh paper/boat, vials, solvent) inside the hood before bringing in the compound container. This minimizes traffic in and out of the containment area.

-

Weighing: Carefully open the container. Use a dedicated, clean spatula to transfer the desired amount of solid to the weigh paper. Avoid any actions that could generate dust. Close the primary container immediately after dispensing.

-

Solubilization: Place the weigh paper with the compound into the destination flask or vial. Use a small amount of the chosen solvent (e.g., Methanol) to rinse the weigh paper, ensuring a complete quantitative transfer. Add the remaining solvent to reach the desired concentration.

-

Cleanup: Dispose of the weigh paper and any contaminated items (e.g., gloves) in the designated hazardous waste container. Wipe down the work surface and the spatula with an appropriate solvent.

3.2. Storage

-

Conditions: Store Amisulpride-d5 N-Oxide in a tightly closed container in a cool, dry, and well-ventilated area.[8][12][13] Refrigeration is recommended to maintain product quality.[12]

-

Incompatibilities: Keep away from strong oxidizing agents, heat, and direct light.[4][12]

-

Deuterated Compound Specifics: To maintain isotopic purity, protect the compound from moisture, as it can lead to hydrogen-deuterium (H-D) exchange.[8][14] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is a best practice.[8]

Emergency Procedures

4.1. Spills

-

Minor Spill (inside a fume hood):

-

Wipe up the spill with absorbent material.

-

Clean the surface with a suitable solvent.

-

Place all contaminated materials in a sealed bag and dispose of as hazardous waste.

-

-

Major Spill (outside a fume hood):

-

Evacuate the immediate area and alert personnel.[4]

-

Restrict access to the area.

-

Wear appropriate PPE, including respiratory protection.[4]

-

Cover the spill with an absorbent material, avoiding dust generation.[4]

-

Carefully collect the material into a sealable container for hazardous waste disposal.

-

Ventilate the area and decontaminate the spill site.

-

Caption: Emergency Spill Response Logic

4.2. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[3] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]

4.3. Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[12]

-

Specific Hazards: The compound may form explosive dust clouds.[4] During a fire, hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and sulfur oxides (SOx) will be produced.[4][9] Firefighters must wear self-contained breathing apparatus (SCBA).[15]

Disposal Considerations

All waste containing Amisulpride-d5 N-Oxide must be treated as hazardous chemical waste.[8] It should be collected in clearly labeled, sealed containers. Disposal must follow all institutional, local, and national environmental regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

-

Retrorsine-N-oxide Safety Data Sheet. Carl ROTH. [Link]

-

Amisulpride Summary. PubChem, National Institutes of Health. [Link]

-

Amisulpride toxicity. LITFL. [Link]

-

Amisulpride for system suitability Safety Data Sheet. British Pharmacopoeia. [Link]

-

NDA Multi-Disciplinary Review and Evaluation: Barhemsys (amisulpride). U.S. Food and Drug Administration. [Link]

-

4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide Summary. PubChem, National Institutes of Health. [Link]

-

Nitric Oxide - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Regulatory Considerations for Deuterated Products. Salamandra. [Link]

-

Nitrogen Oxides Medical Management Guidelines. ATSDR, Centers for Disease Control and Prevention. [Link]

-

The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

-

Nitrous Oxide Safety Data Sheet. LSU Health New Orleans. [Link]

-

Health effects of nitrogen oxides. The State of Queensland, Department of Employment, Economic Development and Innovation. [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. salamandra.net [salamandra.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com [carlroth.com]

- 7. Nitrogen Oxides | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. benchchem.com [benchchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Amisulpride-d5 N-Oxide - SRIRAMCHEM [sriramchem.com]

- 11. 4-Amino-N-((1-ethyl-1-oxido-2-pyrrolidinyl)methyl)-5-(ethylsulfonyl)-2-methoxybenzamide | C17H27N3O5S | CID 71313372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. pharmacopoeia.com [pharmacopoeia.com]